1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound with a unique structure that includes an indolin-2-one core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method is advantageous due to its simplicity and the high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- 1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Uniqueness
1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern on the indolin-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-26-17-10-8-16(9-11-17)13-22-19-14(2)6-5-7-18(19)21(25,20(22)24)12-15(3)23/h5-11,25H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOLPKDOGIQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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